

Application Notes and Protocols for Vut-MK142 in P19 Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vut-MK142**

Cat. No.: **B611789**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

P19 cells are pluripotent embryonal carcinoma cells derived from a mouse teratocarcinoma.^[1] ^[2] These cells are a valuable in vitro model system for studying the molecular mechanisms of cellular differentiation, including neurogenesis and myogenesis.^[1]^[3] P19 cells can be induced to differentiate into various cell types through treatment with specific agents; for instance, retinoic acid induces neuronal differentiation, while dimethyl sulfoxide (DMSO) can trigger differentiation into cardiac and skeletal muscle cells.^[3]

Vut-MK142 is a synthetic small molecule that has been identified as a potent cardiomyogenic agent. It has been shown to promote the differentiation of pre-cardiac mesoderm into cardiomyocytes. In studies involving P19 cells, **Vut-MK142** has demonstrated a significant capacity to up-regulate the expression of cardiac markers, indicating its potential as a tool for in vitro studies of cardiomyogenesis and for the generation of cardiomyocytes for research and therapeutic applications.

These application notes provide a detailed protocol for utilizing **Vut-MK142** to induce cardiomyogenic differentiation in P19 cell culture.

Data Presentation

The following table summarizes the quantitative data on the effect of **Vut-MK142** on P19 cells as reported in the literature.

Compound	Cell Line	Concentration	Treatment Duration	Endpoint	Result	Reference
Vut-MK142	P19	1 µM	7 days	Luciferase Signal	3.1 ± 0.3-fold increase	
Vut-MK142	P19	Not Specified	Not Specified	ANF expression	Strong up-regulation	

Experimental Protocols

Materials

- P19 cells
- **Vut-MK142**
- Dulbecco's Modified Eagle's Medium (DMEM), high glucose
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Bacterial-grade Petri dishes (for suspension culture)
- Tissue-culture treated plates
- Dimethyl sulfoxide (DMSO) for stock solution preparation

Protocol 1: Maintenance of Undifferentiated P19 Cells

- Culture P19 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
- Subculture the cells every 2-3 days, before they reach confluence, to maintain their undifferentiated state. A split ratio of 1:5 to 1:10 is recommended.

Protocol 2: Cardiomyogenic Differentiation of P19 Cells with **Vut-MK142**

This protocol is based on the established method of embryoid body (EB) formation for cardiomyogenic differentiation of P19 cells, with the inclusion of **Vut-MK142** as the inducing agent.

Day 0: Induction of Differentiation

- Harvest undifferentiated P19 cells using Trypsin-EDTA and neutralize with culture medium.
- Centrifuge the cell suspension and resuspend the pellet in differentiation medium (DMEM with 5% FBS and 1% Penicillin-Streptomycin).
- Prepare a stock solution of **Vut-MK142** in DMSO. A 10 mM stock is recommended. Store at -20°C.
- Dilute the **Vut-MK142** stock solution in the differentiation medium to a final concentration of 1 μ M.
- Create a cell suspension at a density of 1×10^6 cells/mL in the differentiation medium containing 1 μ M **Vut-MK142**.
- Plate the cell suspension onto bacterial-grade Petri dishes to promote the formation of embryoid bodies (EBs) in suspension.

Day 2: Medium Change

- Carefully collect the EBs by allowing them to settle at the bottom of the dish.

- Aspirate the old medium and gently add fresh differentiation medium containing 1 μ M **Vut-MK142**.

Day 4: Plating of Embryoid Bodies

- Collect the EBs and transfer them to tissue-culture treated plates or wells.
- Add fresh differentiation medium without **Vut-MK142**.
- Allow the EBs to attach and differentiate.

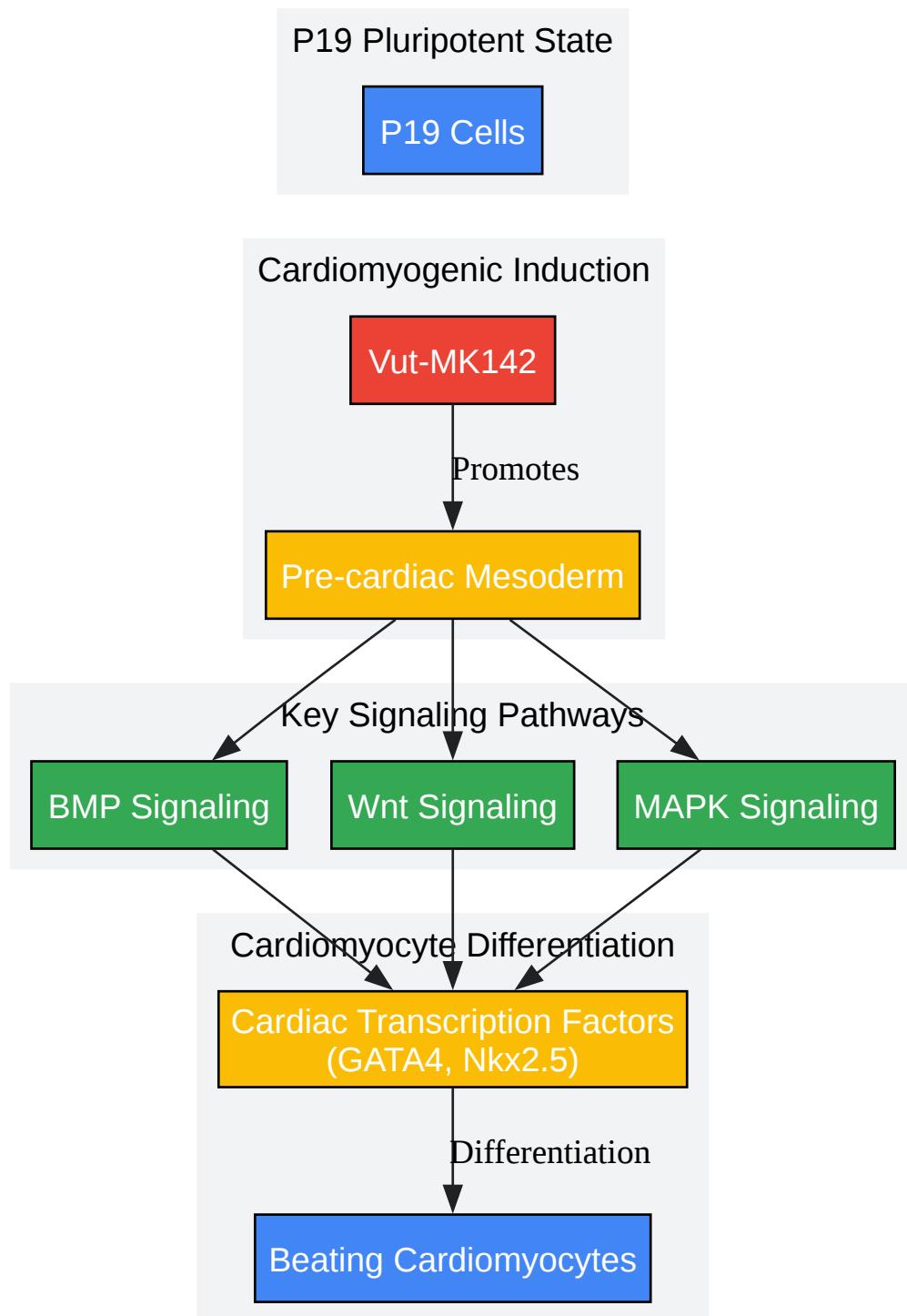
Day 7 onwards: Monitoring Differentiation

- Change the medium every 2 days.
- From day 7-10 onwards, monitor the cultures for the appearance of spontaneously beating areas, which are indicative of cardiomyocyte differentiation.
- The differentiation can be further assessed by immunocytochemistry for cardiac-specific markers such as cardiac troponin T (cTnT) and α -actinin, or by RT-qPCR for the expression of cardiac-specific genes.

Visualizations

Signaling Pathways in P19 Cardiomyogenesis

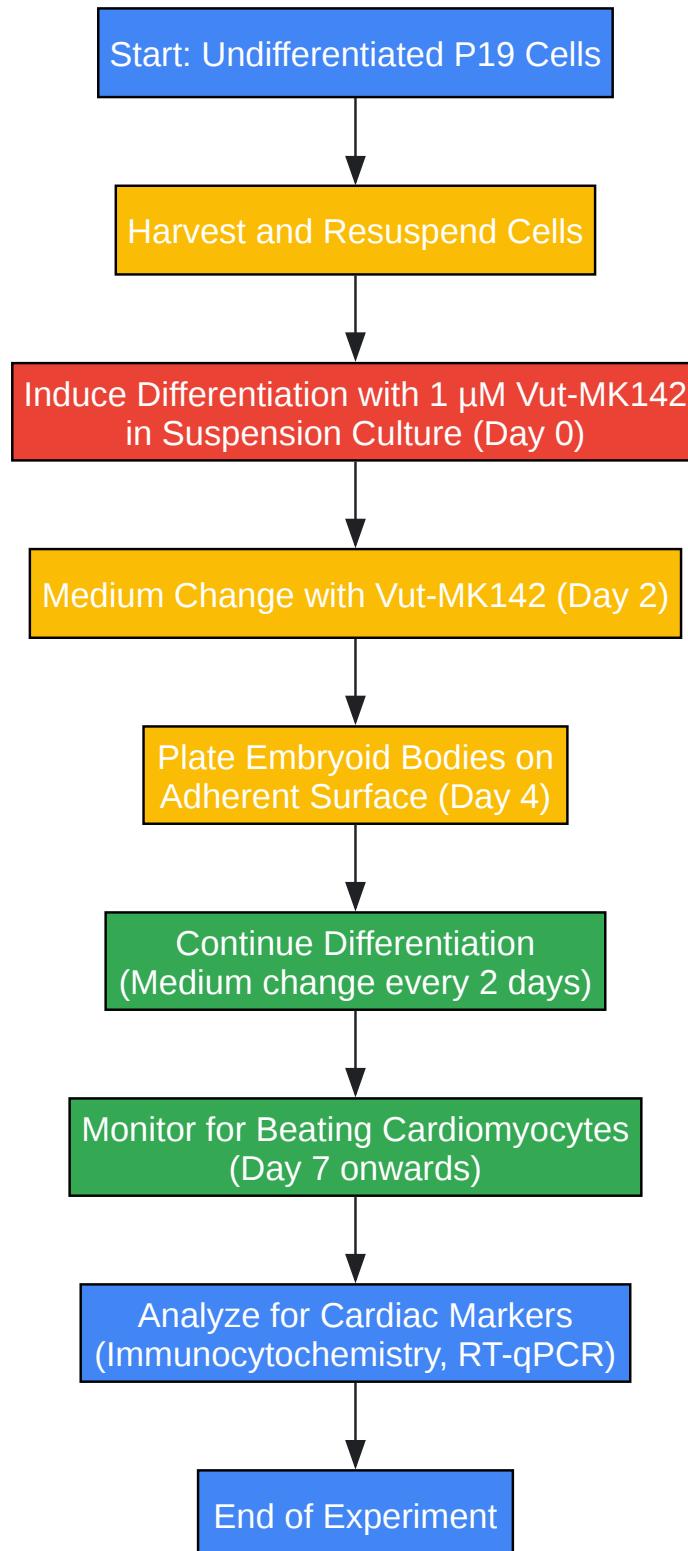
Proposed Signaling Pathway for Vut-MK142 in P19 Cardiomyogenesis

[Click to download full resolution via product page](#)

Caption: Proposed role of **Vut-MK142** in P19 cardiomyogenesis.

Experimental Workflow

Experimental Workflow for Vut-MK142 Induced P19 Differentiation



[Click to download full resolution via product page](#)

Caption: Workflow for P19 cell differentiation using **Vut-MK142**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemical Induction of Cardiac Differentiation in P19 Embryonal Carcinoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways and Gene Regulatory Networks in Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Twenty one years of P19 cells: what an embryonal carcinoma cell line taught us about cardiomyocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Vut-MK142 in P19 Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611789#how-to-use-vut-mk142-in-p19-cell-culture\]](https://www.benchchem.com/product/b611789#how-to-use-vut-mk142-in-p19-cell-culture)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com